2,7-Dihydrohomoerysotrine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2,7-Dihydrohomoerysotrine involves advanced organic synthesis techniques. Metal-catalyzed reactions, such as 1,2-diamination, play a crucial role in constructing complex molecules with high precision. These methods are essential for creating diverse molecular architectures found in natural products and pharmaceutical agents, indicating the synthetic complexity of compounds like this compound (Cardona & Goti, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been explored through various spectroscopic and quantum chemical studies. For example, spectral analysis combined with quantum chemical studies provides insights into the molecular geometry and chemical reactivity. These studies are pivotal for understanding the electronic structure and reactivity, which are fundamental for the chemical behavior of such complex molecules (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound analogs often include selective synthesis routes and complex reaction mechanisms. For instance, the selective synthesis of 7-substituted purines via 7,8-dihydropurines showcases the intricate reaction pathways possible with such compounds. These reactions highlight the chemical versatility and reactivity of molecules within this class, demonstrating their potential for diverse chemical transformations (Kotek et al., 2010).

Physical Properties Analysis

Investigating the physical properties of this compound and related molecules includes studies on their electrochemical and photochemical behaviors. Such analyses reveal how structural features influence the optical and electronic properties, which are crucial for potential applications in materials science and photonics. The synthesis and properties of dihydropyrido[3,2-b:5,6-b′]diindoles, for instance, offer valuable insights into the fluorescence and electrochemical characteristics of complex organic molecules (Hung et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound-like compounds are characterized by their reactivity, stability, and interactions with other molecules. Understanding these properties is essential for applications in synthesis and the development of new materials. Studies on the coordinating properties of alkylated 6-aminopurines, for example, provide insights into the interaction potentials and stability of complex organic molecules, which are fundamental for their chemical behavior and reactivity (Orbell et al., 1982).

Wissenschaftliche Forschungsanwendungen

Molluscicidal Activities : A study involving "2,7-Dihydrohomoerysotrine" found it to possess molluscicidal activity. The research indicated that an increase in methoxy groupings increased the activity of the alkaloids, while the disruption of the carbon skeleton decreased activity (Adewunmi & Aladesanmi, 1988).

Endocrine-Disrupting Chemicals : Though not directly related to "this compound," several studies highlight the importance of understanding the impact of chemicals on endocrine systems. These studies emphasize the need for more research on the effects of endocrine-disrupting chemicals (EDCs) on health, as they can interfere with hormone biosynthesis, metabolism, or action, leading to developmental and reproductive abnormalities (Diamanti-Kandarakis et al., 2009), (Gore et al., 2015).

Drug Discovery Perspectives : A broader perspective on drug discovery, relevant to the exploration of new compounds like "this compound," is provided. This research outlines the progression from traditional pharmacology to modern molecular biology in drug discovery, emphasizing the need for interdisciplinary efforts in medicinal plant research (Drews, 2000), (Gilani & Atta-ur-rahman, 2005).

Wirkmechanismus

Target of Action

2,7-Dihydrohomoerysotrine is an alkaloid that can be found in Dysoxylum It has been reported to possess cardiodepressant activities , suggesting that it may interact with cardiac proteins or receptors.

Mode of Action

Given its cardiodepressant activities , it might interact with cardiac proteins or receptors, leading to changes in heart function

Biochemical Pathways

Given its cardiodepressant activities , it may influence pathways related to cardiac function

Result of Action

It has been reported to have cardiodepressant activities , suggesting that it may have effects on heart function at the molecular and cellular level.

Eigenschaften

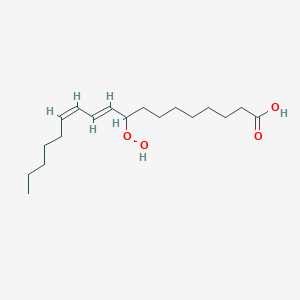

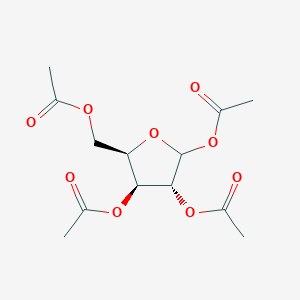

IUPAC Name |

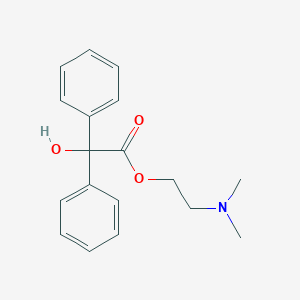

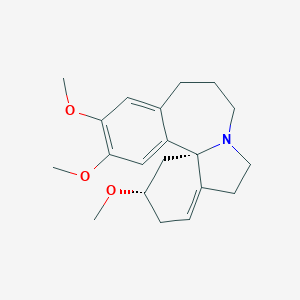

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6,11-12,16H,4-5,7-10,13H2,1-3H3/t16-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNBFPRWBICVGZ-JXFKEZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC=C2CCN3C2(C1)C4=CC(=C(C=C4CCC3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=CC(=C(C=C4CCC3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304511 | |

| Record name | 2,7-dihydrohomoerysotrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51095-85-3 | |

| Record name | NSC166069 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dihydrohomoerysotrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,7-dihydrohomoerysotrine relate to its activity? The paper mentions the impact of methoxy groups and carbon skeleton on the activity of other alkaloids.

A: Unfortunately, the study doesn't provide detailed structural information or specific comparisons for this compound regarding its structure-activity relationship. While the paper observes that increasing methoxy groups generally enhances alkaloid activity and disrupting the carbon skeleton reduces it [], it doesn't directly apply these observations to this compound. Further investigation is necessary to understand how the specific structural features of this compound contribute to its molluscicidal activity and whether these general trends hold true for this particular compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)

![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)